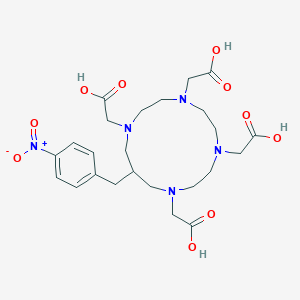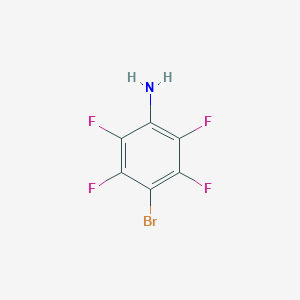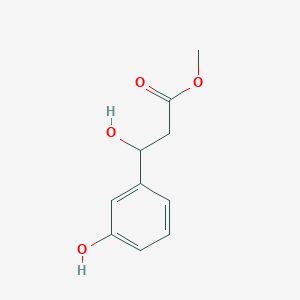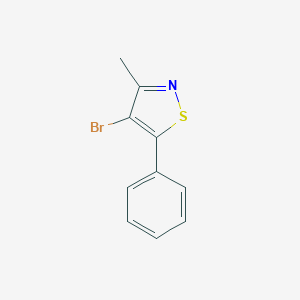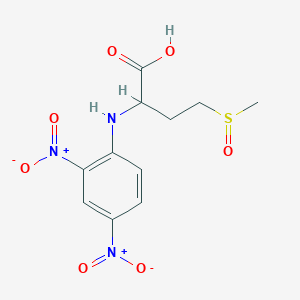
DL-2-(2,4-Dinitroanilino)-4-(methylsulphinyl)butyric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DL-2-(2,4-Dinitroanilino)-4-(methylsulphinyl)butyric acid, also known as DNMBP, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of gamma-aminobutyric acid (GABA) transporters, which play a critical role in regulating the levels of GABA in the brain. DNMBP has been studied extensively for its potential therapeutic applications in various neurological disorders, including epilepsy, anxiety, and depression.
Mécanisme D'action
DL-2-(2,4-Dinitroanilino)-4-(methylsulphinyl)butyric acid inhibits the reuptake of GABA by GABA transporters, leading to an increase in the extracellular levels of GABA in the brain. This increase in GABA levels can lead to a reduction in anxiety, improved sleep, and a reduction in symptoms of depression.
Effets Biochimiques Et Physiologiques
DL-2-(2,4-Dinitroanilino)-4-(methylsulphinyl)butyric acid has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, leading to a reduction in anxiety and depression. It has also been shown to improve sleep quality and reduce the symptoms of insomnia.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of DL-2-(2,4-Dinitroanilino)-4-(methylsulphinyl)butyric acid is its potency as a GABA transporter inhibitor. This makes it an ideal compound for studying the role of GABA in various neurological disorders. However, one of the limitations of DL-2-(2,4-Dinitroanilino)-4-(methylsulphinyl)butyric acid is its potential toxicity at high doses. Careful dosing and monitoring are required to ensure the safety of experimental subjects.
Orientations Futures
There are many potential future directions for research on DL-2-(2,4-Dinitroanilino)-4-(methylsulphinyl)butyric acid. One potential area of research is the development of new therapeutic applications for DL-2-(2,4-Dinitroanilino)-4-(methylsulphinyl)butyric acid in neurological disorders. Another area of research is the development of new and more potent GABA transporter inhibitors that can be used to treat a wider range of neurological disorders. Finally, research is needed to better understand the long-term effects of DL-2-(2,4-Dinitroanilino)-4-(methylsulphinyl)butyric acid on the brain and body, particularly with regard to potential toxicity and side effects.
Méthodes De Synthèse
DL-2-(2,4-Dinitroanilino)-4-(methylsulphinyl)butyric acid can be synthesized using a variety of methods, including the reaction of 2,4-dinitroaniline with 4-methylsulfinylbutyric acid under acidic conditions. The resulting product is a yellow solid that is purified using column chromatography.
Applications De Recherche Scientifique
DL-2-(2,4-Dinitroanilino)-4-(methylsulphinyl)butyric acid has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, anxiety, and depression. It has been shown to be a potent inhibitor of GABA transporters, which play a critical role in regulating the levels of GABA in the brain. GABA is an important neurotransmitter that is involved in the regulation of anxiety, sleep, and mood.
Propriétés
Numéro CAS |
1695-02-9 |
|---|---|
Nom du produit |
DL-2-(2,4-Dinitroanilino)-4-(methylsulphinyl)butyric acid |
Formule moléculaire |
C11H13N3O7S |
Poids moléculaire |
331.3 g/mol |
Nom IUPAC |
2-(2,4-dinitroanilino)-4-methylsulfinylbutanoic acid |
InChI |
InChI=1S/C11H13N3O7S/c1-22(21)5-4-9(11(15)16)12-8-3-2-7(13(17)18)6-10(8)14(19)20/h2-3,6,9,12H,4-5H2,1H3,(H,15,16) |
Clé InChI |
FTOHDWRUZIRPDU-UHFFFAOYSA-N |
SMILES |
CS(=O)CCC(C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
CS(=O)CCC(C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Autres numéros CAS |
1695-02-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B155636.png)
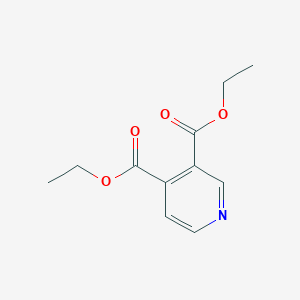

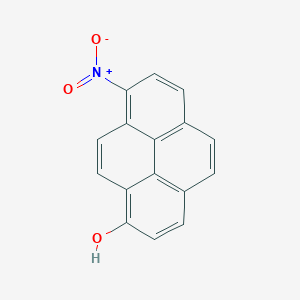
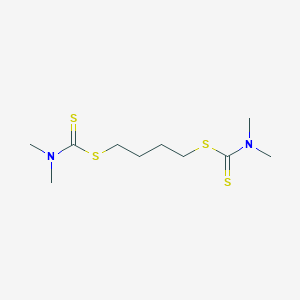
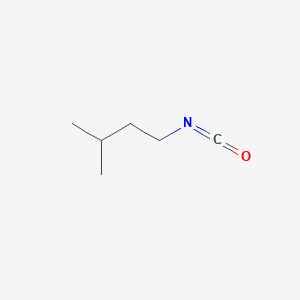
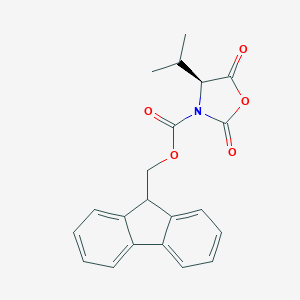
![Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B155654.png)
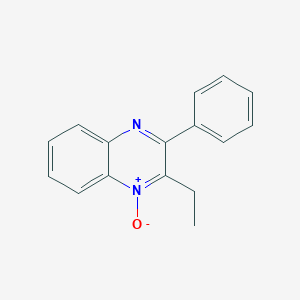
![N-[2-(3,4-Dihydroxyphenyl)ethyl]hexadecanamide](/img/structure/B155658.png)
